4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol
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Overview
Description
4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is a chemical compound that features a benzene ring substituted with a fluorine atom and a thiol group, along with an azepane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylene Bridge: The azepane ring is then linked to a benzene ring via a methylene bridge using alkylation reactions.
Introduction of the Fluorine Atom: Fluorination of the benzene ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Addition of the Thiol Group: The thiol group is introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiol group to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Silylmethyl)morpholine
- 1-(Silylmethyl)azepane
- Isoquinoline derivatives
Uniqueness
4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is unique due to the combination of its azepane ring, fluorinated benzene ring, and thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-3-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c14-13-9-12(16)6-5-11(13)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVUNQKKICYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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